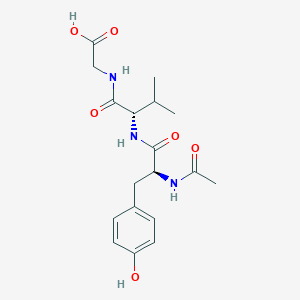

N-acetyl-tyrosyl-valyl-glycine

Description

Structure

3D Structure

Properties

CAS No. |

134720-03-9 |

|---|---|

Molecular Formula |

C18H25N3O6 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C18H25N3O6/c1-10(2)16(18(27)19-9-15(24)25)21-17(26)14(20-11(3)22)8-12-4-6-13(23)7-5-12/h4-7,10,14,16,23H,8-9H2,1-3H3,(H,19,27)(H,20,22)(H,21,26)(H,24,25)/t14-,16-/m0/s1 |

InChI Key |

INDIDWZWSBZPLL-HOCLYGCPSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Acetyl Tyrosyl Valyl Glycine

Chemical Synthesis Approaches

Chemical synthesis remains the most established and versatile method for producing defined-sequence peptides like Ac-Tyr-Val-Gly. The primary techniques are Solid-Phase Peptide Synthesis (SPPS) and its classical predecessor, Solution-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis, pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. The synthesis of Ac-Tyr-Val-Gly via SPPS proceeds in a C-terminal to N-terminal direction on a solid polymeric support.

The most common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins by anchoring the C-terminal amino acid, Glycine (B1666218), to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin, which facilitates the release of the final peptide with a free C-terminal carboxyl group.

The synthesis cycle involves two key repeating steps:

Fmoc Deprotection: The Fmoc protecting group on the α-amino group is removed using a mild base, typically a 20-50% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

Coupling: The next Nα-Fmoc-protected amino acid in the sequence (Fmoc-Val-OH) is activated and coupled to the newly liberated N-terminus of the resin-bound peptide.

The side chain of Tyrosine contains a reactive hydroxyl group that must be protected to prevent side reactions. A tert-butyl (tBu) ether is a common protecting group for this purpose, as it is stable to the basic conditions of Fmoc removal but is cleaved by strong acid.

After the final amino acid, Fmoc-Tyr(tBu)-OH, is coupled, the terminal Fmoc group is removed. The free N-terminus of the Tyrosine residue is then acetylated using an acetylating agent such as acetic anhydride, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

The final step is cleavage and global deprotection. The peptide is cleaved from the solid support, and the Tyrosine side-chain protecting group (tBu) is simultaneously removed using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) containing scavengers (e.g., water, triisopropylsilane) to capture the reactive carbocations generated during the process. The crude peptide is then precipitated, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Step | Action | Reagents & Conditions | Resin-Bound Intermediate |

|---|---|---|---|

| 1 | Glycine Loading | Fmoc-Gly-OH, DIC, DMAP on Wang resin | Fmoc-Gly-Wang Resin |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | H-Gly-Wang Resin |

| 3 | Valine Coupling | Fmoc-Val-OH, HBTU, DIPEA in DMF | Fmoc-Val-Gly-Wang Resin |

| 4 | Fmoc Deprotection | 20% Piperidine in DMF | H-Val-Gly-Wang Resin |

| 5 | Tyrosine Coupling | Fmoc-Tyr(tBu)-OH, HBTU, DIPEA in DMF | Fmoc-Tyr(tBu)-Val-Gly-Wang Resin |

| 6 | Final Fmoc Deprotection | 20% Piperidine in DMF | H-Tyr(tBu)-Val-Gly-Wang Resin |

| 7 | N-Terminal Acetylation | Acetic Anhydride, DIPEA in DMF | Ac-Tyr(tBu)-Val-Gly-Wang Resin |

| 8 | Cleavage & Deprotection | TFA / H₂O / TIS (95:2.5:2.5) | Ac-Tyr-Val-Gly (crude peptide in solution) |

Solution-Phase Peptide Synthesis, also known as Liquid-Phase Peptide Synthesis (LPPS), involves conducting all reactions in a homogeneous solution. While more labor-intensive than SPPS due to the need for purification of intermediates after each step, LPPS is highly scalable and can be more cost-effective for the large-scale production of shorter peptides like Ac-Tyr-Val-Gly.

Two main strategies exist:

Stepwise Synthesis: Amino acids are added one by one to the growing peptide chain. For Ac-Tyr-Val-Gly, this could involve synthesizing the C-terminal dipeptide first (e.g., Val-Gly) and then coupling it with acetylated Tyrosine.

Fragment Condensation: Pre-synthesized peptide fragments are coupled together. For instance, Ac-Tyr-OH could be coupled to the dipeptide H-Val-Gly-OH.

Protecting group strategy is critical in LPPS. The Boc (tert-butyloxycarbonyl) group is often used for Nα-protection, which is removed with moderate acid (e.g., TFA), while benzyl-based groups (e.g., benzyl (B1604629) ether for the Tyr side chain, benzyl ester for the C-terminus) are used for side-chain and C-terminal protection, which are typically removed by catalytic hydrogenolysis.

A typical LPPS route for Ac-Tyr-Val-Gly might involve coupling Z-Val-OH (benzyloxycarbonyl-protected valine) with H-Gly-OEt (glycine ethyl ester) to form Z-Val-Gly-OEt. Following removal of the Z group via hydrogenolysis, the resulting H-Val-Gly-OEt is coupled with Ac-Tyr-OH. The final saponification of the ethyl ester yields the desired product, Ac-Tyr-Val-Gly. Each intermediate (dipeptide, tripeptide ester) must be isolated and purified, often via crystallization or column chromatography.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Principle | Peptide chain is assembled on a solid polymer support. | All reactions occur in a homogeneous solution. |

| Purification | Only the final product is purified after cleavage from the resin. | Intermediates must be purified after each coupling/deprotection step. |

| Reagent Use | Requires a large excess of reagents to drive reactions to completion. | Can be performed with near-stoichiometric amounts of reagents. |

| Scalability | Excellent for research scale (mg to g); large scale is challenging. | More amenable to large-scale industrial production (kg scale). |

| Automation | Easily automated. | Automation is complex and less common. |

| Time | Generally faster for synthesis of a single peptide. | More time-consuming due to intermediate workups. |

The efficiency of peptide bond formation is highly dependent on the choice of coupling reagent, which activates the carboxylic acid of the incoming amino acid. Research has focused on developing reagents that promote rapid coupling while minimizing racemization, particularly at the activated α-carbon.

Advanced Coupling Reagents: While carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) were foundational, modern synthesis of Ac-Tyr-Val-Gly predominantly uses more efficient uronium/aminium or phosphonium (B103445) salt-based reagents.

Uronium/Aminium Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective activators that generate an active ester in situ, leading to high yields and fast reaction kinetics.

Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent that functions similarly.

Emerging Strategies: Efforts to develop greener and more efficient synthetic protocols have led to novel approaches.

Microwave-Assisted Peptide Synthesis (MA-SPPS): Applying microwave irradiation can dramatically accelerate both the coupling and deprotection steps in SPPS. For a tripeptide like Ac-Tyr-Val-Gly, this can reduce the total synthesis time from hours to minutes while often improving coupling efficiency, especially for sterically hindered couplings like Valine.

Flow Chemistry: Synthesizing peptides in continuous flow reactors offers precise control over reaction time, temperature, and stoichiometry. This approach can improve reproducibility and safety and is being explored for scalable peptide manufacturing. The synthesis of Ac-Tyr-Val-Gly in a flow system would involve pumping reagents sequentially through reactor coils where coupling and deprotection occur.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer a green alternative to chemical synthesis, operating in aqueous media under mild conditions with high chemo- and regioselectivity, thus minimizing the need for side-chain protecting groups.

The enzymatic synthesis of Ac-Tyr-Val-Gly relies on using proteases in reverse. Under thermodynamic or kinetic control, these enzymes can catalyze peptide bond formation instead of hydrolysis.

Kinetically Controlled Synthesis: This is the more common approach. It uses an N-protected amino acid ester (the acyl donor) and an amino acid or peptide with a free amino group (the nucleophile). The reaction is driven by the formation of a stable peptide bond, which is a poor substrate for the enzyme compared to the starting ester. To favor synthesis over hydrolysis, reactions are often conducted in low-water environments, such as in the presence of organic co-solvents or in frozen aqueous solutions.

For Ac-Tyr-Val-Gly, specific enzymes could be used for each bond:

Tyr-Val Bond: Chymotrypsin (B1334515) shows a strong preference for acylating with aromatic amino acids like Tyrosine. Therefore, it could catalyze the coupling of an activated N-acetyl-tyrosine ester (e.g., Ac-Tyr-OEt) with H-Val-Gly-OH.

Val-Gly Bond: Thermolysin, a metalloprotease, preferentially catalyzes the formation of peptide bonds involving the amino group of hydrophobic amino acids like Valine. It could be used to synthesize the Val-Gly dipeptide from a protected Valine ester and Glycine.

| Enzyme | Enzyme Class | Potential Catalytic Step in Ac-Tyr-Val-Gly Synthesis | Typical Acyl Donor | Typical Nucleophile |

|---|---|---|---|---|

| α-Chymotrypsin | Serine Protease | Formation of the Tyr-Val bond | Ac-Tyr-OEt or other esters | H-Val-Gly-OH |

| Thermolysin | Metalloprotease | Formation of the Val-Gly bond | Z-Val-OMe or other protected esters | H-Gly-NH₂ |

| Papain | Cysteine Protease | Broad specificity; could catalyze either bond | Protected amino acid ester | Amino acid/peptide amide |

| Subtilisin | Serine Protease | Broad specificity; could catalyze either bond | Protected amino acid ester | Amino acid/peptide amide |

A frontier in biocatalysis is the design of one-pot, multi-enzyme cascade reactions that mimic metabolic pathways. For Ac-Tyr-Val-Gly, a hypothetical cascade could integrate several enzymatic steps to build the peptide sequentially without isolating intermediates, thereby improving process efficiency and reducing waste.

Such a system could be designed as follows:

Dipeptide Formation: An engineered ligase or a protease like thermolysin catalyzes the formation of the Val-Gly dipeptide from activated or non-activated precursors.

Tripeptide Formation: A second, highly specific enzyme (e.g., an engineered variant of chymotrypsin or a dedicated peptide ligase) couples an activated Tyrosine derivative to the N-terminus of the newly formed Val-Gly dipeptide.

N-Terminal Acetylation: A final enzyme, an N-acetyltransferase, specifically transfers an acetyl group from a donor like Acetyl-CoA to the N-terminus of the Tyr-Val-Gly tripeptide.

The development of such a system presents significant challenges, including ensuring enzyme compatibility (pH, temperature), preventing cross-reactivity, managing substrate and product inhibition, and potentially regenerating cofactors like Acetyl-CoA. However, successful implementation represents a highly sustainable and efficient route for producing Ac-Tyr-Val-Gly and other complex peptides. Research in this area focuses on enzyme discovery, protein engineering to alter substrate specificity, and reaction engineering to optimize process conditions for the entire cascade.

Advanced Spectroscopic and Structural Characterization of N Acetyl Tyrosyl Valyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Sequence Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of peptides in solution. It provides data on the chemical environment of individual atoms and their connectivity, which is essential for determining the primary sequence and three-dimensional structure.

¹H and ¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹H NMR spectrum of N-acetyl-tyrosyl-valyl-glycine provides distinct signals for each proton in the molecule. The chemical shifts are influenced by the local electronic environment, which is dictated by the peptide's sequence and conformation. The N-acetyl group introduces a characteristic singlet at approximately 2.0 ppm. nih.gov The aromatic protons of the tyrosine side chain typically appear in the downfield region, between 6.5 and 7.5 ppm. The α-protons of the amino acid residues resonate between 3.5 and 4.5 ppm, with their exact positions being sensitive to the peptide backbone conformation. walisongo.ac.id The valine side chain exhibits characteristic signals for its γ-methyl protons, appearing as doublets in the upfield region, typically below 1.0 ppm.

¹³C NMR spectroscopy complements the proton data by providing direct information about the carbon skeleton. bhu.ac.in The carbonyl carbons of the peptide bonds and the C-terminal carboxyl group resonate in the 170-180 ppm range. mdpi.com The α-carbons appear between 50 and 65 ppm, while the carbons of the side chains have characteristic shifts that aid in their assignment. For instance, the aromatic carbons of tyrosine are found between 115 and 160 ppm. researchgate.net The chemical shifts of these nuclei are sensitive to factors such as solvent polarity and hydrogen bonding. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on typical chemical shifts for amino acid residues in peptides and data for similar compounds. nih.govbhu.ac.inubc.ca

¹H NMR| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| N-Acetyl (CH₃) | ~2.0 |

| Tyr Hα | ~4.4 |

| Tyr Hβ | ~3.0 |

| Tyr Aromatic (Hδ) | ~7.2 |

| Tyr Aromatic (Hε) | ~6.9 |

| Val Hα | ~4.1 |

| Val Hβ | ~2.1 |

| Val Hγ (CH₃) | ~0.9 |

| Gly Hα | ~3.9 |

¹³C NMR

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| N-Acetyl (CH₃) | ~23 |

| N-Acetyl (C=O) | ~172 |

| Tyr Cα | ~56 |

| Tyr Cβ | ~37 |

| Tyr Cγ (Aromatic) | ~128 |

| Tyr Cδ (Aromatic) | ~131 |

| Tyr Cε (Aromatic) | ~116 |

| Tyr Cζ (Aromatic, C-OH) | ~156 |

| Val Cα | ~60 |

| Val Cβ | ~31 |

| Val Cγ (CH₃) | ~19 |

| Gly Cα | ~43 |

| Peptide Carbonyls | 171 - 174 |

2D NMR Techniques for Inter-Residue Connectivities

To unambiguously assign the observed NMR signals and determine the peptide's sequence and conformation, two-dimensional (2D) NMR experiments are employed. uzh.ch

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. It is used to identify coupled protons within the same amino acid residue, such as the Hα and Hβ protons. walisongo.ac.id

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of a residue. This allows for the identification of all protons belonging to a specific amino acid side chain, starting from the Hα proton. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining the three-dimensional structure. NOESY identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. nih.gov Inter-residue NOEs, for example between the amide proton of one residue and the α-proton of the preceding residue, are used to confirm the amino acid sequence and to derive distance restraints for structural calculations.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the peptide's secondary structure and the vibrational modes of its specific functional groups. researchgate.netacs.org

Amide Band Analysis for Secondary Structure Elements

The amide bonds of the peptide backbone give rise to several characteristic vibrational bands, with the Amide I and Amide II bands being the most informative for secondary structure analysis. nih.govtu-braunschweig.de

Amide I: This band, occurring between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the peptide's secondary structure. For short, flexible peptides like this compound in solution, this band is often broad, indicating a mixture of conformations, such as β-turns and random coils. pnas.orgmdpi.com

Amide II: Found between 1510 and 1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. Its position also varies with conformation.

Amide III: This more complex band, appearing between 1220 and 1300 cm⁻¹, involves C-N stretching and N-H bending and is also sensitive to the local conformation.

Table 2: Characteristic Amide Band Frequencies (cm⁻¹) for Peptide Secondary Structures

| Vibrational Mode | β-Sheet / Extended (cm⁻¹) | β-Turn (cm⁻¹) | Random Coil (cm⁻¹) |

|---|---|---|---|

| Amide I | ~1620 - 1640 | ~1660 - 1685 | ~1640 - 1655 |

Functional Group Vibrations Specific to N-Acetyl, Tyrosine, Valine, and Glycine (B1666218) Moieties

Beyond the amide bands, IR and Raman spectra reveal vibrations characteristic of the specific amino acid side chains and the N-terminal acetyl group. nih.govresearchgate.netresearchgate.netcdnsciencepub.com

N-Acetyl Group: The C=O stretch of the N-acetyl group contributes to the Amide I region, typically around 1640-1660 cm⁻¹. nih.gov

Tyrosine: The aromatic ring of tyrosine gives rise to characteristic C=C stretching vibrations in the Raman spectrum, often seen as a doublet near 850 and 830 cm⁻¹, whose intensity ratio is sensitive to the local environment and hydrogen bonding of the phenolic hydroxyl group. Aromatic C=C stretching also appears around 1600 cm⁻¹. researchgate.net

Valine: The branched aliphatic side chain of valine is characterized by C-H bending and stretching modes, particularly the symmetric and asymmetric deformations of the isopropyl group.

Glycine: As the simplest amino acid, glycine's contribution is primarily through its backbone vibrations. The CH₂ wagging and twisting modes can be identified in the fingerprint region of the spectrum. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Chirality Assessment

Circular dichroism (CD) spectroscopy is a highly sensitive technique for examining the secondary structure of peptides and proteins in solution. subr.edunih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides composed of L-amino acids. libretexts.org

The far-UV CD spectrum (190-250 nm) of a peptide is dominated by the contributions from the amide bonds of the backbone. libretexts.org The shape and magnitude of the CD spectrum are characteristic of the type and proportion of secondary structural elements present. americanpeptidesociety.org

For a short and flexible peptide like this compound, the CD spectrum is typically indicative of a disordered or random coil conformation, often characterized by a strong negative band near 200 nm. nih.gov However, the presence of stable turn structures, which are common in short peptides, would introduce distinct spectral features. A type I or II β-turn, for instance, can exhibit a weak positive band around 220-230 nm and a stronger negative band near 205 nm. subr.edu The CD spectrum of this compound would therefore reflect the equilibrium population of these different conformations in solution. The aromatic side chain of tyrosine can also contribute to the CD spectrum in the near-UV region (250-300 nm), providing information about its local chiral environment. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tyrosine |

| Valine |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) stands as an indispensable analytical technique for the structural elucidation of peptides, providing precise data on molecular weight and amino acid sequence. For this compound, MS is employed to confirm its identity by determining its exact mass and to verify its primary structure through the analysis of fragmentation patterns generated by tandem mass spectrometry (MS/MS).

Molecular Weight Determination

The initial step in the mass spectrometric analysis of this compound is the accurate determination of its molecular weight. The elemental composition of this N-terminally acetylated tripeptide is C₁₈H₂₅N₃O₆, which corresponds to a theoretical monoisotopic mass of 379.1743 Da and an average molecular mass of approximately 379.4 g/mol .

Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically utilized to generate intact molecular ions for analysis. wiley-vch.de In positive-ion mode ESI-MS, the peptide is most commonly observed as a singly protonated molecule, denoted as [M+H]⁺. The expected mass-to-charge ratio (m/z) for this ion would be approximately 380.1816. Depending on the experimental conditions, multiply charged species such as the doubly protonated ion [M+2H]²⁺ at an m/z of 190.5944 might also be detected. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental formula by comparing the experimentally measured mass to the theoretical value, often within a few parts per million (ppm).

Theoretical m/z Values for this compound Molecular Ions

| Ion Species | Charge (z) | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | 1 | 380.1816 |

| [M+2H]²⁺ | 2 | 190.5944 |

| [M+Na]⁺ | 1 | 402.1636 |

Fragmentation Pattern Analysis

To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is performed. This involves the isolation of the precursor ion (e.g., the [M+H]⁺ ion at m/z 380.18) and its subsequent fragmentation through a process like Collision-Induced Dissociation (CID). wikipedia.org In CID, the ion's kinetic energy is increased, and it is collided with an inert gas, such as helium, nitrogen, or argon, causing it to break apart at its weakest bonds. wikipedia.org

The fragmentation of peptides predominantly occurs along the peptide backbone, leading to the formation of characteristic fragment ions. According to the established nomenclature, fragments that retain the charge on the N-terminal portion are designated as a-, b-, or c-ions, while those with the charge on the C-terminal portion are x-, y-, or z-ions. matrixscience.com Low-energy CID typically produces b- and y-ions as the most abundant sequence-specific fragments. wiley-vch.de

The N-terminal acetyl group on this compound has a significant directing effect on fragmentation. N-terminal acetylation is known to enhance the production of the b-ion series, providing clear sequencing information from the N-terminus of the peptide. nih.govmdpi.com

The predicted fragmentation for the [M+H]⁺ ion of this compound would yield the following major sequence ions:

b-ions: These N-terminal fragments are formed by the cleavage of a peptide bond. The presence of the acetyl group is expected to promote the formation of the b₁ and b₂ ions.

The b₁ ion corresponds to the [Acetyl-Tyr]⁺ fragment.

The b₂ ion corresponds to the [Acetyl-Tyr-Val]⁺ fragment.

y-ions: These C-terminal fragments also arise from peptide bond cleavage.

The y₁ ion corresponds to the protonated glycine residue, [H-Gly-OH+H]⁺.

The y₂ ion corresponds to the [H-Val-Gly-OH+H]⁺ fragment.

Immonium Ions: Low-mass ions characteristic of specific amino acid residues can also be observed. The immonium ion for tyrosine (m/z 120.08) and valine (m/z 72.08) would be expected in the spectrum, further confirming their presence in the peptide sequence. thermofisher.com

The collective data from the precursor molecular weight and the series of fragment ions allow for the unambiguous confirmation of both the mass and the primary structure of this compound.

Predicted MS/MS Fragments for this compound ([M+H]⁺)

| Ion Type | Sequence | Theoretical m/z |

|---|---|---|

| b₁ | Ac-Tyr | 206.0817 |

| b₂ | Ac-Tyr-Val | 305.1501 |

| y₁ | Gly | 76.0393 |

| y₂ | Val-Gly | 175.1077 |

| Immonium Ion | Tyr (Y) | 120.0813 |

| Immonium Ion | Val (V) | 72.0813 |

Computational Chemistry and Molecular Modeling of N Acetyl Tyrosyl Valyl Glycine

Conformational Space Exploration and Energy Minimization

The biological activity of a peptide is intrinsically linked to its three-dimensional structure or ensemble of structures. Exploring the vast number of possible conformations (the conformational space) and identifying low-energy, stable structures is a primary goal of molecular modeling.

Molecular mechanics (MM) is the workhorse of computational studies on large molecules like peptides. It approximates the molecule as a collection of atoms held together by bonds with associated potential energy functions, collectively known as a force field. The accuracy of any MM-based simulation is critically dependent on the quality of the force field parameters.

Standard force fields such as AMBER, CHARMM, OPLS-AA, and GROMOS are widely used for proteins and peptides. researchgate.netnih.gov However, these are primarily parameterized for the 20 standard amino acids. The N-terminal acetylation of the tyrosyl residue in N-acetyl-tyrosyl-valyl-glycine represents a non-standard modification. Therefore, accurate modeling requires either a force field specifically developed to include such modifications or the validation and potential refinement of existing parameters.

The development of force field parameters for modified residues typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on a small model compound (e.g., N-acetyl-tyrosine) to derive key parameters like partial atomic charges and torsional energy profiles. researchgate.net Methods like Density Functional Theory (DFT) are often employed for this purpose. researchgate.net

Parameter Fitting: The derived QM data is then used to fit the MM parameters to reproduce the quantum mechanical potential energy surface, charge distribution, and conformational energies as accurately as possible.

Validation: The new parameters are tested by running simulations and comparing the results against available experimental data, such as NMR observables or crystal structures of related molecules. jst.go.jp

Table 1: Common Force Fields for Peptide Simulation

| Force Field | Developer/Origin | Key Features | Typical Application |

|---|---|---|---|

| AMBER | Peter Kollman et al. (UCSF) | Well-established for proteins and nucleic acids. Multiple versions exist (e.g., ff14SB, ff19SB). researchgate.net | General protein and peptide simulations. |

| CHARMM | Martin Karplus et al. (Harvard) | Highly versatile, includes parameters for many non-standard residues and cofactors. Uses CMAP corrections for backbone torsions. jst.go.jp | Protein folding, ligand binding, membrane proteins. |

| OPLS-AA | William L. Jorgensen et al. (Yale) | Optimized for condensed-phase properties, particularly for reproducing liquid properties and solvation energies. researchgate.net | Solvated systems, ligand-protein interactions. |

| GROMOS | Wilfred van Gunsteren et al. (ETH Zürich) | Developed in conjunction with the GROMACS simulation package. Uses a united-atom representation for aliphatic hydrogens to save computational cost. | High-throughput molecular dynamics, protein dynamics. |

Once a suitable force field is in place, dynamics simulations are used to explore the conformational space of this compound. These methods generate a trajectory of atomic positions over time, providing a view of the peptide's flexibility and preferred shapes in a given environment (e.g., in explicit water). longdom.org

Molecular Dynamics (MD): MD simulation is the most common technique. It solves Newton's equations of motion for the system, propagating the positions and velocities of all atoms over time. Long MD simulations (nanoseconds to microseconds) can reveal the equilibrium distribution of conformations. longdom.orgnih.gov Analysis of MD trajectories for a tripeptide would focus on the distribution of backbone dihedral angles (phi, psi) and side-chain dihedral angles (chi), root-mean-square deviation (RMSD) to assess structural stability, and intramolecular hydrogen bonding patterns. nih.gov

Monte Carlo (MC): MC methods sample conformational space by making random changes to the molecule's coordinates and accepting or rejecting the new conformation based on its energy. While less common for large-scale dynamics, MC can be effective for searching broad areas of the conformational landscape.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Tripeptide

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Software | GROMACS, AMBER, NAMD | Engine to run the simulation. longdom.org |

| Force Field | AMBER ff14SB, CHARMM36m | Defines the potential energy of the system. researchgate.net |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. longdom.org |

| Simulation Box | Cubic or dodecahedron | Creates a periodic system to simulate bulk conditions. |

| Temperature | 300 K | Maintained by a thermostat (e.g., Nosé-Hoover) for physiological relevance. |

| Pressure | 1 bar | Maintained by a barostat (e.g., Parrinello-Rahman) for NPT ensemble. |

| Simulation Time | 100 ns - 1 µs | Length of the simulation, determining the extent of conformational sampling. |

| Time Step | 2 fs | The interval between calculations; constrained hydrogen bonds allow a larger time step. |

Molecular Docking and Ligand-Target Interaction Studies (Focus on Enzyme Active Sites or Binding Domains)

A crucial application of molecular modeling is to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor or an enzyme active site. This process, known as molecular docking, helps to generate hypotheses about the peptide's biological function.

Given the peptide's sequence, a plausible target could be an enzyme that recognizes short peptide motifs, such as a protease or a peptidase. For example, many tripeptides are known to inhibit angiotensin-converting enzyme (ACE). nih.govmdpi.com A docking study of this compound into the active site of ACE would proceed as follows:

Preparation: Obtain the 3D crystal structure of the target protein (e.g., ACE) from the Protein Data Bank. Prepare the structure by adding hydrogen atoms and assigning protonation states. Generate a low-energy 3D conformation of this compound.

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically place the peptide in various positions and orientations within the defined binding site of the enzyme.

Scoring and Analysis: The program uses a scoring function to estimate the binding affinity for each generated pose. The top-ranked poses are then analyzed visually to identify key molecular interactions, such as:

Hydrogen Bonds: Between the peptide's backbone amides/carbonyls or side-chain hydroxyl group and polar residues in the enzyme's active site.

Hydrophobic Interactions: Involving the tyrosine aromatic ring and the valine isopropyl group with nonpolar pockets in the binding site.

Electrostatic Interactions: Such as salt bridges, if any charged groups are present.

The results can predict whether the peptide is a likely substrate or inhibitor and identify which of its residues are most critical for binding. mdpi.com

Table 4: Hypothetical Docking Results for this compound with ACE

| Parameter | Predicted Value/Interaction | Interpretation |

|---|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol | A strong predicted binding energy, suggesting potential inhibitory activity. |

| Hydrogen Bonds | Tyrosine -OH with His353; Glycine (B1666218) C-terminus with Gln281 | Specific polar interactions that anchor the peptide in the active site. |

| Hydrophobic Interactions | Valine side chain with Val518; Tyrosine ring with Phe527 | Nonpolar interactions contributing to binding specificity and affinity. |

| Coordination | C-terminal carboxylate with Zn(II) ion | A key interaction for many ACE inhibitors, indicating a canonical binding mode. |

Biochemical Interactions and Enzymatic Processing of N Acetyl Tyrosyl Valyl Glycine

Substrate Recognition and Cleavage by Proteolytic Enzymes

The structural characteristics of N-acetyl-tyrosyl-valyl-glycine (Ac-Tyr-Val-Gly), namely its blocked N-terminus and specific amino acid sequence, dictate its susceptibility to various classes of proteolytic enzymes.

The N-terminal acetyl group on Ac-Tyr-Val-Gly renders it resistant to cleavage by most standard aminopeptidases, which require a free N-terminal amino group for recognition and catalysis. However, it can be a substrate for a specific subclass of enzymes known as acylaminopeptidases (or N-acyl-peptide hydrolases). These enzymes specialize in cleaving N-acylated amino acids from the N-terminus of peptides. An acylaminopeptidase from human erythrocytes, for instance, has been shown to cleave acetylated dipeptides, with a preference order of acetyl-Ala, acetyl-Met, acetyl-Ser, acetyl-Gly, and acetyl-Val. nih.gov The rate of cleavage is also influenced by the second amino acid residue, with charged residues diminishing the cleavage rate. nih.gov This suggests that the Ac-Tyr bond in Ac-Tyr-Val-Gly could be hydrolyzed by such enzymes, releasing N-acetyl-tyrosine and the dipeptide Val-Gly.

At the C-terminus, the peptide presents a glycine (B1666218) residue, making it a potential substrate for carboxypeptidases. These enzymes cleave the C-terminal amino acid from a peptide. The specificity of carboxypeptidases is largely determined by the nature of the C-terminal residue (P1 position) and, to a lesser extent, the penultimate residue (P2 position). Carboxypeptidase A, for example, preferentially cleaves C-terminal amino acids with aromatic or bulky aliphatic side chains, while Carboxypeptidase B is specific for basic residues (arginine, lysine). Carboxypeptidase N has a broader specificity. nih.gov Given that the C-terminal residue is glycine, Ac-Tyr-Val-Gly would not be an optimal substrate for carboxypeptidase A. However, other carboxypeptidases could potentially cleave the C-terminal glycine, releasing it and the remaining N-acetylated dipeptide, Ac-Tyr-Val.

Table 1: Predicted Susceptibility of Ac-Tyr-Val-Gly to Exopeptidases

| Enzyme Class | Action on Ac-Tyr-Val-Gly | Predicted Products | Rationale |

|---|---|---|---|

| Standard Aminopeptidases | Resistant | None | The N-terminal α-amino group is blocked by acetylation. |

| Acylaminopeptidases | Susceptible | N-acetyl-tyrosine + Valyl-glycine | These enzymes specialize in removing N-acylated amino acids. nih.gov |

Endopeptidases, or proteinases, cleave peptide bonds within the polypeptide chain. The susceptibility of Ac-Tyr-Val-Gly to endopeptidases depends on whether the Tyr-Val or Val-Gly bond fits the specificity profile of a given enzyme. The nomenclature for protease cleavage sites designates the residues on the N-terminal side of the scissile bond as P2, P1, and those on the C-terminal side as P1', P2'. peakproteins.com

For the Tyr-Val bond, Tyrosine is in the P1 position and Valine is in the P1' position. For the Val-Gly bond, Valine is P1 and Glycine is P1'.

Several endopeptidases show specificity for residues present in Ac-Tyr-Val-Gly:

Thermolysin : This enzyme preferentially cleaves at the N-terminal side of bulky and aromatic residues (Ile, Leu, Val, Ala, Met, Phe) at the P1' position. expasy.org Therefore, thermolysin could efficiently cleave the Tyr-Val bond, where Valine is the P1' residue.

Neprilysin : This metalloendopeptidase shows a preference for cleaving on the amino-terminal side of hydrophobic residues. nih.gov This could also favor cleavage of the Tyr-Val bond.

Chymotrypsin (B1334515) : While chymotrypsin strongly prefers to cleave C-terminal to aromatic residues (Tyr, Phe, Trp) at the P1 position, the subsequent residue at P1' can influence the rate. A bulky residue like Valine at P1' is generally acceptable.

The Val-Gly bond is less likely to be a primary target for common endopeptidases, as many prefer larger or more specific residues in the P1 and P1' positions.

Table 2: Potential Endopeptidase Cleavage Sites in Ac-Tyr-Val-Gly

| Endopeptidase | Potential Cleavage Site (P1-P1') | Rationale for Specificity |

|---|---|---|

| Thermolysin | Tyr - Val | Prefers bulky hydrophobic residue (Val) in the P1' position. expasy.org |

| Neprilysin | Tyr - Val | Prefers to cleave N-terminal to hydrophobic residues (Val). nih.gov |

Role as a Substrate for Amidation Reactions: Alpha-Amidating Enzyme Systems

Many bioactive peptides require a C-terminal α-amide for full biological activity, a modification catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). mdpi.com This enzyme converts peptides with a C-terminal glycine into the corresponding amidated peptide and glyoxylate. mdpi.com

Ac-Tyr-Val-Gly is an ideal substrate for the PAM enzyme system due to two key features:

C-terminal Glycine : The presence of glycine at the C-terminus is an absolute requirement for the amidation reaction. mdpi.com

Penultimate Hydrophobic Residue : The PAM enzyme exhibits a preference for a hydrophobic amino acid in the penultimate (P1) position. The Vmax/Km ratio, a measure of enzyme specificity, for N-acylglycine amidation increases with the hydrophobicity of the acyl group. nih.gov The valine residue in Ac-Tyr-Val-Gly fulfills this preference.

Studies using a closely related fluorescent substrate, N-dansyl-Tyr-Val-Gly, have demonstrated it to be a robust substrate for PAM. nih.gov By analogy, Ac-Tyr-Val-Gly is expected to be efficiently processed by PAM to yield N-acetyl-tyrosyl-valinamide (Ac-Tyr-Val-NH2).

Table 3: Ac-Tyr-Val-Gly as a Substrate for Peptidylglycine α-Amidating Monooxygenase (PAM)

| Substrate Feature | Requirement/Preference of PAM | Status in Ac-Tyr-Val-Gly |

|---|---|---|

| C-terminal Residue | Glycine is required. mdpi.com | Met . The peptide terminates in Glycine. |

| Penultimate Residue | A hydrophobic residue is preferred. nih.gov | Met . The penultimate residue is Valine. |

| Predicted Reaction | Ac-Tyr-Val-Gly + O₂ + ascorbate → Ac-Tyr-Val-NH₂ + glyoxylate + dehydroascorbate + H₂O |

Interactions with Aminoacyl-tRNA Synthetase Systems (Specifically Tyrosyl-, Valyl-, Glycyl-tRNA Synthetases)

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA molecule, a critical step in protein translation. nih.gov These enzymes possess highly specific binding pockets for their respective amino acids. The interaction of the tripeptide Ac-Tyr-Val-Gly with these synthetases would not be for the purpose of aminoacylation but rather as a potential inhibitor.

The active site of an aminoacyl-tRNA synthetase is tailored to bind a single amino acid. For example, Tyrosyl-tRNA synthetase (TyrRS) has a pocket that specifically recognizes L-tyrosine, ATP, and its cognate tRNA(Tyr). nih.gov Similarly, Valyl-tRNA synthetase (ValRS) recognizes L-valine. nih.gov

The tripeptide Ac-Tyr-Val-Gly is too large to be accommodated in the amino acid binding site in a manner that would lead to catalysis. However, the N-terminal tyrosine residue could allow the peptide to act as a competitive inhibitor of TyrRS by binding to the tyrosine pocket. The affinity of this binding would likely be low compared to the natural substrate, L-tyrosine, due to steric hindrance from the attached valyl-glycine moiety and the N-acetyl group. There is no evidence to suggest that the peptide would be recognized by ValRS or Glycyl-tRNA synthetase, as its N-terminus is tyrosine.

Direct kinetic studies on the binding of Ac-Tyr-Val-Gly to these synthetases are not prominently available, but based on the established mechanisms of these enzymes, the peptide would be expected to act, at best, as a weak competitive inhibitor of TyrRS.

Table 4: Comparison of Natural Substrates and Ac-Tyr-Val-Gly for TyrRS

| Molecule | Role | Interaction with TyrRS Active Site | Expected Outcome |

|---|---|---|---|

| L-Tyrosine | Natural Substrate | High-affinity, specific binding leading to activation with ATP. nih.gov | Catalysis (Aminoacylation of tRNA(Tyr)) |

The N-acetylation of the N-terminal tyrosine residue has a profound negative impact on its potential recognition by Tyrosyl-tRNA synthetase. The natural substrate, L-tyrosine, has a positively charged α-amino group at physiological pH, which is a key recognition element for binding to the active site of TyrRS.

N-acetylation neutralizes this positive charge and adds a bulky, hydrophobic acetyl group. nih.gov This alteration fundamentally changes the electrostatic and steric properties of the N-terminus, preventing the formation of critical hydrogen bonds and ionic interactions that stabilize the binding of L-tyrosine in the active site. Therefore, the N-acetyl group significantly reduces the binding affinity of the peptide for TyrRS compared to free L-tyrosine, further weakening its potential as an inhibitor.

The search results did identify related, but distinct, compounds such as N-acetylglycine and the dipeptide derivative N-Acetyl-Tyrosyl-Arginyl-Hexadecyl Ester. However, per the user's strict instructions to focus solely on "this compound," this information cannot be used to construct the requested article.

Therefore, the sections on "Metabolic Pathways and Stability in Biological Matrices (In Vitro)," including "Half-Life Determination in Enzyme-Containing Solutions" and "Identification of Degradation Products and Mechanisms," cannot be completed as there is no available research from which to source the necessary data and findings.

Mechanistic Investigations of N Acetyl Tyrosyl Valyl Glycine in Biological Systems in Vitro Research

Exploration of Molecular Function as a Biochemical Probe or Tool

In biochemical and cellular research, small peptides are frequently employed as probes to investigate enzymatic activity and protein-ligand interactions. The specific structure of N-acetyl-tyrosyl-valyl-glycine makes it a candidate for such applications. moleculardepot.com

The N-terminal acetylation is a key feature, as it blocks degradation by aminopeptidases, thereby increasing the peptide's stability in biological assays compared to its non-acetylated counterpart. nih.govfrontiersin.org This enhanced proteolytic resistance is a critical attribute for a reliable molecular probe, ensuring that the observed effects are due to the intact peptide.

The tyrosine residue offers several advantages for a probe. Its phenolic side chain possesses intrinsic fluorescence and strong ultraviolet (UV) absorbance, which can be used to monitor the peptide's binding to target proteins or its cleavage by endopeptidases. Furthermore, the tyrosine hydroxyl group is a potential site for post-translational modifications, such as phosphorylation. A labeled version of this compound could, therefore, serve as a substrate to probe the activity and specificity of tyrosine kinases or phosphatases. nih.gov The peptide could also be used to investigate enzymes whose activity is modulated by tyrosine-containing motifs. researchgate.net For example, tyrosinase-mediated oxidation of the tyrosine residue can lead to the formation of nanoassemblies with distinct optical properties, a process that could be harnessed for developing biosensors. researchgate.netnih.gov

The entire tripeptide sequence may act as a recognition motif for certain proteases. Modified versions, such as N-acetyl-tyrosyl-valyl-alanyl-aspartyl chloromethyl ketone, are known to act as cysteine proteinase inhibitors, suggesting that the tyrosyl-valyl core can guide the molecule to the active site of specific enzymes. nih.gov

Interactions with Cellular Signaling Pathways and Receptors (Mechanistic, Molecular Level)

At the molecular level, this compound has the potential to interact with several key cellular signaling components. These interactions are predicated on the structural features of the tripeptide.

Modulation of Kinase-Dependent Pathways: The tyrosine residue is a primary substrate for tyrosine kinases, enzymes that are central to a vast number of signaling cascades regulating cell growth, differentiation, and metabolism. The tripeptide could act as a competitive substrate or an allosteric modulator of a specific kinase, thereby influencing downstream signaling events. Site-specific phosphorylation of tyrosine residues within proteins can significantly alter their activity and interactions. nih.gov

Interaction with Calmodulin (CaM): N-terminal acetylation has been shown to significantly increase the binding affinity of some peptides to signaling proteins like calmodulin. acs.org CaM is a calcium-binding protein that modulates the activity of numerous enzymes and ion channels. It is conceivable that this compound could interact with CaM or other calcium-dependent proteins, potentially influencing their regulatory functions.

Glycine (B1666218) Receptor (GlyR) Activation: Glycine itself is an inhibitory neurotransmitter that activates ligand-gated chloride channels (GlyRs). These receptors are not exclusive to the central nervous system and have been identified in various non-neuronal cells, including immune and endothelial cells, where they can modulate cellular responses like cytokine secretion by altering ion flux. nih.gov The C-terminal glycine of the tripeptide could potentially allow it to interact with GlyRs, although likely with a different affinity and efficacy than glycine alone.

ACE Inhibition: Peptides containing hydrophobic C-terminal amino acids, such as valine and tyrosine, are often investigated as inhibitors of Angiotensin-Converting Enzyme (ACE). Mechanistic studies show that interactions with hydrophobic pockets in the enzyme's active site are critical for potent inhibition. acs.org The tyrosyl-valyl sequence could potentially fit into the ACE active site, suggesting a role in modulating the renin-angiotensin system.

A summary of potential molecular interactions is presented below.

| Potential Molecular Target | Amino Acid/Motif Involved | Hypothesized Mechanism of Interaction | Potential Downstream Effect |

| Tyrosine Kinases | Tyrosine | Competitive inhibition or substrate phosphorylation | Modulation of cell growth and proliferation pathways |

| Calmodulin (CaM) | N-acetyl group, full sequence | Calcium-dependent binding, modulation of CaM conformation | Alteration of CaM-target protein interactions |

| Glycine Receptors (GlyRs) | C-terminal Glycine | Ligand binding and channel modulation | Change in membrane potential, altered calcium flux |

| Angiotensin-Converting Enzyme (ACE) | Tyrosine, Valine | Competitive binding to the active site | Inhibition of angiotensin II production |

Structure-Activity Relationship (SAR) Studies of this compound Analogs and Mimetics

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule determines its biological activity. For this compound, SAR studies would involve the systematic design, synthesis, and in vitro evaluation of analogs to pinpoint the molecular determinants of its function. mdpi.com

The synthesis of this compound analogs is typically achieved through solid-phase peptide synthesis (SPPS), often utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nii.ac.jpnih.gov This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a resin support, with the N-terminal acetylation performed as a final step. scispace.com

Key modifications to probe the structure-activity relationship would include:

Amino Acid Substitution: Each amino acid residue (Tyr, Val, Gly) would be systematically replaced with other natural or unnatural amino acids to assess the role of side-chain properties such as hydrophobicity, size, and charge. nii.ac.jp For instance, replacing valine with leucine (B10760876) or isoleucine would probe the importance of the isopropyl side chain's specific shape, while substitution with alanine (B10760859) would determine the necessity of a large hydrophobic group at that position.

Side-Chain Modification: The hydroxyl group of tyrosine could be modified (e.g., methylation to O-methyl-tyrosine) to determine the importance of the hydrogen-bonding capability of the phenol (B47542) group. researchgate.netrsc.org

Backbone Modification: To increase proteolytic stability and explore conformational requirements, peptidomimetics can be synthesized where one or more amide bonds are replaced with surrogates, such as a reduced methylene (B1212753) group. nii.ac.jpresearchgate.net

Stereochemical Inversion: Replacing an L-amino acid with its D-enantiomer can provide insights into the chiral specificity of the peptide's interaction with its biological target and significantly enhance resistance to enzymatic degradation. plos.org

Cyclization: The linear peptide can be cyclized to create a more conformationally constrained analog. This often leads to increased receptor affinity and stability. researchgate.net

Once synthesized, the analogs would be subjected to a battery of in vitro assays to quantify changes in biological activity. The choice of assay depends on the hypothesized mechanism of action.

Enzyme Inhibition Assays: If the parent peptide is found to inhibit an enzyme like ACE or a specific protease, the inhibitory potency (typically measured as the half-maximal inhibitory concentration, IC₅₀) of each analog would be determined. acs.org This allows for a direct comparison of how structural changes affect inhibitory activity.

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure the binding affinity (dissociation constant, Kᴅ) of the analogs to a purified target protein (e.g., a kinase or receptor). acs.org

Cell-Based Functional Assays: The effect of the analogs on cellular processes would be evaluated. For example, if the peptide is hypothesized to have anti-inflammatory properties, its ability to inhibit the release of inflammatory mediators like TNF-α from stimulated immune cells could be measured. mdpi.com

The results of these evaluations are typically compiled into a table to visualize the structure-activity relationships. A hypothetical SAR study on analogs of this compound targeting a hypothetical protease is illustrated below.

| Analog | Modification | Rationale | Relative Inhibitory Potency (IC₅₀) |

| Parent Peptide | N-acetyl-Tyr-Val-Gly | Baseline | 100 µM |

| Analog 1 | N-acetyl-Ala -Val-Gly | Remove Tyr aromatic ring | > 500 µM |

| Analog 2 | N-acetyl-Phe -Val-Gly | Remove Tyr hydroxyl group | 120 µM |

| Analog 3 | N-acetyl-Tyr-Ala -Gly | Reduce hydrophobicity at P2 | 350 µM |

| Analog 4 | N-acetyl-Tyr-Val-Ala | Modify C-terminus | 95 µM |

| Analog 5 | des-acetyl -Tyr-Val-Gly | Remove N-terminal cap | 250 µM (rapid degradation) |

| Analog 6 | N-acetyl-Tyr-(D-Val )-Gly | Invert stereochemistry at P2 | > 500 µM |

This systematic approach allows researchers to build a molecular model of the interaction, guiding the design of more potent and specific peptide-based molecules for research or therapeutic purposes.

Emerging Research Directions and Methodological Advances

Integration of Artificial Intelligence and Machine Learning in Tripeptide Research

Below is an interactive data table summarizing the types of data and AI/ML models applicable to tripeptide research.

| Data Type | AI/ML Model | Potential Application for N-acetyl-tyrosyl-valyl-glycine |

| Amino Acid Sequence | Recurrent Neural Networks (RNNs) | Prediction of secondary structure and potential bioactivity. |

| 3D Structure | Convolutional Neural Networks (CNNs) | Identification of potential binding sites and interactions with target molecules. |

| Experimental Activity Data | Support Vector Machines (SVMs) | Classification of the tripeptide's potential function (e.g., antimicrobial, antioxidant). |

| Mass Spectrometry Data | Deep Learning Algorithms | Automated analysis and identification of the peptide in complex mixtures. warpnews.org |

Development of Novel Biosensors and Detection Methodologies Utilizing Tripeptides

The unique recognition capabilities of peptides make them excellent candidates for use in novel biosensors and detection methodologies. researchgate.net Tripeptides like this compound could be employed as biorecognition elements in electrochemical biosensors, where they can selectively bind to target analytes, leading to a measurable electrical signal. mdpi.comnih.gov The stability and ease of synthesis of peptides are significant advantages in this context. researchgate.net

For example, a biosensor for a specific disease biomarker could be developed by immobilizing this compound onto an electrode surface. The binding of the biomarker to the tripeptide would alter the electrochemical properties of the electrode, allowing for sensitive and selective detection. researchgate.net Peptides can also be used to induce the assembly of nanoparticles on an electrode surface, providing a signal amplification strategy for enhanced sensitivity. researchgate.net The development of such biosensors could have significant applications in clinical diagnostics and environmental monitoring. mdpi.com

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of Peptide Interactions

Understanding the interactions of peptides with their biological targets is crucial for elucidating their mechanisms of action. Advanced spectroscopic and imaging techniques are providing unprecedented insights into these interactions at the molecular level. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be used to determine the three-dimensional structure of tripeptides and their complexes with other molecules. acs.orgacs.orgamericanpeptidesociety.org

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide information about the secondary structure and conformational changes of peptides upon binding to their targets. drexel.eduimperial.ac.uk Imaging mass spectrometry techniques, such as MALDI-MS imaging, allow for the visualization of the spatial distribution of peptides within tissues, providing valuable information about their localization and potential sites of action. manchester.ac.ukfree.frspringernature.comnih.gov These advanced methods could be applied to study the in situ behavior of this compound, revealing how it interacts with cell membranes or specific proteins within a biological system. nih.govchapman.edu

The following table provides an overview of advanced analytical techniques applicable to tripeptide research.

| Technique | Information Provided | Relevance to this compound |

| NMR Spectroscopy | 3D structure in solution, dynamics, and interactions. chapman.eduresearchgate.net | Determining the conformational preferences and binding interfaces. |

| X-ray Crystallography | High-resolution 3D structure in the solid state. americanpeptidesociety.org | Revealing the precise atomic arrangement. |

| Mass Spectrometry (MS) | Molecular weight, sequence, and post-translational modifications. polarispeptides.combiopharmaspec.com | Confirming the identity and purity of the synthesized tripeptide. |

| MALDI Imaging | Spatial distribution in tissues. researchgate.net | Visualizing its localization in biological samples. nih.gov |

| Circular Dichroism (CD) | Secondary structure (e.g., helices, sheets). americanpeptidesociety.org | Assessing its conformational properties. |

Future Perspectives in Synthetic Biology and Peptide Engineering

Synthetic biology and peptide engineering are poised to revolutionize the way peptides are produced and optimized. nih.govnih.govfreeman-lab.com These fields offer the potential to design and synthesize novel peptides with tailored properties, moving beyond what is found in nature. mdpi.com For this compound, peptide engineering could be used to create derivatives with improved stability, bioavailability, or target affinity. nih.govnih.gov

Q & A

Q. What are the validated methods for synthesizing N-acetyl-tyrosyl-valyl-glycine in vitro, and how can purity be ensured?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry for sequential addition of tyrosine, valine, and glycine residues. Acetylation of the N-terminus requires acetic anhydride in DMF. Post-synthesis, purity is verified via reverse-phase HPLC coupled with mass spectrometry (LC-MS) to detect truncations or side products. For glycine-rich sequences, ensure deprotection efficiency using Kaiser tests .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves backbone conformation and acetyl-group placement. Infrared spectroscopy (IR) validates amide bond formation (stretching at ~1650 cm⁻¹). Circular dichroism (CD) may assess secondary structure in solution. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Advanced Research Questions

Q. What experimental strategies address contradictory data on the bioactivity of this compound in cellular models?

Methodological Answer: Discrepancies may arise from differences in cell permeability or assay conditions. Conduct parallel assays:

- Compare uptake efficiency using radiolabeled (³H/¹⁴C) analogs.

- Test activity in membrane-permeabilized vs. intact cells.

- Use CRISPR-edited cell lines to isolate target pathways (e.g., glycine N-acyltransferase knockout models). Meta-analysis of dose-response curves across studies can identify confounding variables .

Q. How do genetic polymorphisms in glycine N-acyltransferases (hGLYATL1-3) influence the metabolic fate of this compound?

Methodological Answer: Recombinant expression of hGLYATL isoforms in HEK293 cells, followed by enzyme kinetics assays (Km/Vmax), quantifies acetylation/deacetylation rates. Pair with population studies using SNP databases (e.g., dbSNP) to correlate variants (e.g., Lys19 acetylation in hGLYATL2) with metabolite clearance. Structural predictions (AlphaFold) may explain activity differences .

Q. What in silico and experimental approaches elucidate the ion-binding behavior of this compound in physiological buffers?

Methodological Answer: Molecular dynamics (MD) simulations model interactions with Na⁺/Li⁺ ions, focusing on carboxylate and amide groups. Validate with ion mobility spectrometry (IMS) and collision-induced dissociation (CID) to measure binding affinities. Adjust buffer ionic strength to mimic intracellular vs. extracellular conditions .

Q. How can researchers resolve uncertainties in the compound’s role in insulin secretion pathways?

Methodological Answer: Use pancreatic β-cell lines (e.g., INS-1) with glucose-stimulated insulin secretion (GSIS) assays. Pharmacological inhibitors (e.g., diazoxide for KATP channels) isolate mechanisms. Quantify intracellular Ca²⁺ flux via fluorescent probes (Fura-2) to link peptide activity to secretory pathways. Cross-reference with N-acyl taurine studies, which share regulatory overlaps .

Data Analysis & Replication

Q. What statistical frameworks are recommended for meta-analyses of this compound’s pharmacokinetic data across species?

Methodological Answer: Apply mixed-effects models to account for interspecies variability (e.g., hepatic metabolism rates). Use Bayesian hierarchical models to pool data from rodent vs. primate studies. Prioritize studies reporting AUC (area under the curve) and half-life, and adjust for assay sensitivity (e.g., LC-MS vs. ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.